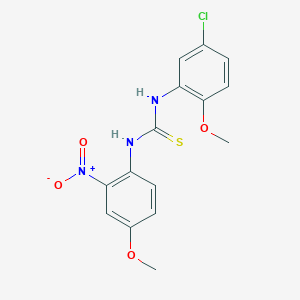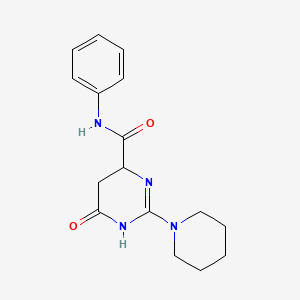
N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea
Vue d'ensemble
Description
N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea, also known as TNPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TNPT has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the inhibition of enzymes that require metal ions for their activity. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to form stable complexes with metal ions such as copper, nickel, and zinc, and these complexes may interfere with the activity of enzymes that require these metal ions for their function. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and this inhibition may contribute to its potential anticancer activity.
Biochemical and Physiological Effects
N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the potential for neuroprotective activity. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been studied for its potential neuroprotective activity, and it has been shown to protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has several advantages for lab experiments, including its stability, solubility, and potential for complex formation with metal ions. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is a stable compound that can be easily synthesized and purified, and it is soluble in common organic solvents, which makes it easy to handle in lab experiments. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea also has the potential for complex formation with metal ions, which makes it useful for studying metal ion coordination and catalysis. However, N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea, including its potential applications in catalysis, sensing, and drug development. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has the potential for catalytic activity due to its ability to form stable complexes with metal ions, and further studies could explore its potential for catalyzing various reactions. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea also has the potential for sensing applications due to its fluorescent properties, and further studies could explore its potential for detecting other metal ions or environmental pollutants. Finally, N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has the potential for drug development, and further studies could explore its potential for treating various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea can be synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has several advantages for lab experiments, including its stability, solubility, and potential for complex formation with metal ions, but it also has some limitations that need to be further studied. There are several future directions for the study of N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea, including its potential applications in catalysis, sensing, and drug development.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been used in various scientific research applications, including as a ligand for metal ions, as a fluorescent probe for detecting metal ions, and as a potential anticancer agent. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to form stable complexes with metal ions such as copper, nickel, and zinc, and these complexes have been studied for their potential applications in catalysis and sensing. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been used as a fluorescent probe for detecting metal ions such as mercury and lead, and this application has potential for environmental monitoring. N-(3-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been studied for its potential anticancer activity, and it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-20(22)14-8-4-7-13(11-14)18-17(23)19-16-10-3-6-12-5-1-2-9-15(12)16/h1-2,4-5,7-9,11,16H,3,6,10H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOYGTDQLISWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4132211.png)
![2-bromo-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4132213.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4132227.png)
![N-1-adamantyl-2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4132229.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4132235.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4132239.png)
![methyl 5-benzyl-2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4132246.png)
![1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4132248.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4132261.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4132267.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4132272.png)
